4-(2,4-Dinitrophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-1-4-11(5-2-9)21-13-6-3-10(14(17)18)7-12(13)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTMBFKLHOZCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310869 | |
| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794-65-0 | |
| Record name | NSC233873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies for 4 2,4 Dinitrophenoxy Benzaldehyde and Analogs
Retrosynthetic Analysis of the 4-(2,4-Dinitrophenoxy)benzaldehyde Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at the ether (C-O) bond. This disconnection is strategically sound because the formation of this bond is facilitated by the well-established nucleophilic aromatic substitution (SNAr) mechanism. amazonaws.com
The analysis identifies two primary synthons: a 4-formylphenoxide nucleophile and a 2,4-dinitrophenyl electrophile. The corresponding chemical reagents for these synthons are 4-hydroxybenzaldehyde (B117250) and a 1-halo-2,4-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene (B32670). The strong electron-withdrawing nature of the two nitro groups on the dinitrophenyl ring is crucial, as it activates the aromatic ring for attack by the incoming nucleophile, making the SNAr reaction highly efficient. wikipedia.orgmasterorganicchemistry.com
Precursor Synthesis and Functional Group Interconversions for the Aldehyde Moiety
The aldehyde-containing precursor, 4-hydroxybenzaldehyde, is a critical component in the synthesis. Its preparation can be achieved through various established methods, starting from readily available phenolic or aromatic compounds.
4-Hydroxybenzaldehyde, also known as p-hydroxybenzaldehyde, is a key intermediate. wikipedia.org Several industrial and laboratory-scale methods are employed for its synthesis. One common approach involves the selective oxidation of p-cresol (B1678582) (4-methylphenol). guidechem.com This transformation can be accomplished using various oxidizing agents under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid. guidechem.com A patented method describes the oxidation of p-cresol derivatives with oxygen in the presence of a base and a cobalt catalyst, which selectively oxidizes the methyl group to a formyl group. epo.org
Another classic method is the Reimer-Tiemann reaction, where phenol (B47542) is treated with chloroform (B151607) in a basic solution. This reaction introduces a formyl group (—CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, but the para-isomer (4-hydroxybenzaldehyde) is also formed. wikipedia.orgbritannica.com
| Starting Material | Reaction Name/Type | Key Reagents | Reference |
|---|---|---|---|
| p-Cresol (4-methylphenol) | Oxidation | Oxygen, Base, Cobalt Catalyst | guidechem.comepo.org |
| Phenol | Reimer-Tiemann Reaction | Chloroform (CHCl₃), Base (e.g., NaOH) | wikipedia.orgbritannica.com |
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic chemistry. khanacademy.orgwikipedia.org Besides the Reimer-Tiemann reaction, other methods are available for this purpose.
The Gattermann-Koch reaction is a valuable method for producing aromatic aldehydes from aromatic hydrocarbons. ncert.nic.in It involves treating the aromatic compound (like benzene) with carbon monoxide and hydrogen chloride under high pressure, using a catalyst mixture of copper(I) chloride and aluminum chloride. ncert.nic.in
Another significant method is the Vilsmeier-Haack reaction , which formylates electron-rich aromatic rings using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).
For precursors that already contain a methyl group, such as toluene, the Etard reaction provides a route to the corresponding aldehyde. This reaction uses chromyl chloride (CrO₂Cl₂) to oxidize the methyl group, which, after hydrolysis, yields the benzaldehyde (B42025). ncert.nic.in Commercially, the hydrolysis of benzal chloride, produced from the side-chain chlorination of toluene, is also a common method for manufacturing benzaldehyde. ncert.nic.in
Synthesis of the 2,4-Dinitrophenoxy Component
The electrophilic partner in the key ether-forming reaction is a 1-halo-2,4-dinitrobenzene. The choice of the halogen atom can influence reactivity, with fluorine generally being the most effective leaving group in SNAr reactions.
1-Chloro-2,4-dinitrobenzene (DNCB) is a widely used precursor. wikipedia.org It is commercially produced by the nitration of p-nitrochlorobenzene or the dinitration of chlorobenzene (B131634). wikipedia.orgprepchem.com The dinitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. prepchem.comscribd.com The reaction temperature is carefully controlled to achieve the desired dinitration product, which primarily consists of the 2,4-isomer along with a smaller amount of the 2,6-dinitro isomer. prepchem.comscribd.com
1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is another crucial precursor. wikipedia.org It can be prepared through the nitration of m-difluorobenzene using a mixture of concentrated sulfuric acid and fuming nitric acid. google.com The fluorine atom in DNFB is a particularly good leaving group in SNAr reactions, often leading to higher reaction rates compared to its chloro-analog. rsc.org
| Product | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Chlorobenzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | wikipedia.orgprepchem.comscribd.com |
| 1-Fluoro-2,4-dinitrobenzene | m-Difluorobenzene | Fuming Nitric Acid, Sulfuric Acid (H₂SO₄) | google.com |
The formation of the diaryl ether linkage in this compound is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgscribd.com This reaction mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups. wikipedia.org
The reaction proceeds through a two-step addition-elimination sequence. First, the nucleophile (the phenoxide generated from 4-hydroxybenzaldehyde by a base) attacks the carbon atom bearing the leaving group (halide) on the dinitro-substituted ring. masterorganicchemistry.com This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. wikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final dinitrophenyl ether product. masterorganicchemistry.com
The efficiency of the SNAr reaction is highly dependent on:
The nature of the leaving group: Halide reactivity generally follows the order F > Cl > Br > I. Fluoride (B91410) is the best leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, despite the C-F bond being the strongest. nih.gov
The strength of the nucleophile: A stronger nucleophile will generally lead to a faster reaction. The deprotonation of 4-hydroxybenzaldehyde to its corresponding phenoxide ion significantly increases its nucleophilicity.
The presence of electron-withdrawing groups: The nitro groups at the ortho and para positions relative to the leaving group are essential for activating the ring toward nucleophilic attack and stabilizing the Meisenheimer intermediate. wikipedia.org
This robust and predictable reaction allows for the efficient synthesis of a wide range of dinitrophenyl ethers from various phenolic and haloaromatic precursors. google.comscirp.org
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₃H₈N₂O₆ |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ |
| p-Cresol (4-methylphenol) | C₇H₈O |
| Phenol | C₆H₆O |
| Chloroform | CHCl₃ |
| Toluene | C₇H₈ |
| Benzaldehyde | C₇H₆O |
| Chromyl chloride | CrO₂Cl₂ |
| Benzal chloride | C₇H₆Cl₂ |
| Chlorobenzene | C₆H₅Cl |
| p-Nitrochlorobenzene | C₆H₄ClNO₂ |
| m-Difluorobenzene | C₆H₄F₂ |
| Nitric Acid | HNO₃ |
| Sulfuric Acid | H₂SO₄ |
Nucleophilic Aromatic Substitution (SNAr) Methodologies for Ether Linkage Formation
The formation of the ether bond in this compound is classically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective because the electron-withdrawing nitro groups on the 2,4-dinitrophenyl ring strongly activate it toward nucleophilic attack. nih.gov The reaction typically involves the attack of a nucleophile, in this case, the phenoxide ion derived from 4-hydroxybenzaldehyde, on an electron-deficient aromatic ring such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene.
The mechanism proceeds via a two-stage process featuring a resonance-stabilized Meisenheimer intermediate. nih.govacsgcipr.org The presence of strong electron-withdrawing groups, like the two nitro groups, at positions ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. nih.gov While traditional SNAr reactions often require harsh conditions, modern methods have focused on optimizing these parameters for milder and more efficient synthesis.
The efficiency and yield of the SNAr synthesis of diaryl ethers are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, the nature of the base, and temperature.
Solvent Effects: Dipolar aprotic solvents are typically employed for SNAr reactions because they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. acsgcipr.org Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc). acsgcipr.org However, due to toxicity concerns, particularly reprotoxicity, associated with these solvents, research has focused on finding safer alternatives. acsgcipr.org Acetonitrile (MeCN) is a viable but more expensive option. acsgcipr.org For less activated substrates, heating may be required to achieve reasonable reaction rates, with temperatures often ranging from 80–130 °C in organic solvents. d-nb.info
Base Catalysis: A critical step in the SNAr synthesis is the deprotonation of the phenol (4-hydroxybenzaldehyde) to form the more potent phenoxide nucleophile. The choice of base is therefore crucial. A variety of inorganic and organic bases are used, including potassium carbonate (K₂CO₃), potassium hydroxide (KOH), sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KHMDS). acsgcipr.orgacs.org The strength of the base can significantly influence the reaction rate. For instance, in the synthesis of carbohydrate-aryl ethers via SNAr, KHMDS was found to be an effective base. acs.orgresearchgate.netnih.gov The selection of the base can also be influenced by its solubility and the potential for side reactions.
Temperature Control: Temperature is a key parameter in controlling the kinetics of the SNAr reaction. While higher temperatures generally increase the reaction rate, they can also lead to undesired side products. Optimization studies aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. princeton.edu For highly activated substrates like 2,4-dinitrochlorobenzene, the reaction can often proceed at or slightly above room temperature. For less reactive starting materials, mild heating to 50-60 °C can lead to increased yields. d-nb.info
| Parameter | Common Choices | Rationale/Considerations | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO, NMP, DMAc, MeCN | Dipolar aprotic solvents enhance nucleophilicity. Greener alternatives are being explored due to toxicity of traditional solvents. | acsgcipr.org |
| Base | K₂CO₃, KOH, NaOH, Cs₂CO₃, NaH, KHMDS | Deprotonates the phenol to form the active phenoxide nucleophile. Base strength should be matched to substrate reactivity. | acsgcipr.orgacs.org |
| Temperature | Room Temperature to 130 °C | Controls reaction rate. Optimized to balance kinetics with minimizing side reactions. Highly activated substrates require lower temperatures. | d-nb.info |
While the SNAr reaction for an activated substrate like 2,4-dinitrochlorobenzene can proceed without a catalyst, related etherification strategies for less activated aryl halides often require transition-metal catalysis. These methods, primarily the Ullmann and Buchwald-Hartwig reactions, have become powerful tools for diaryl ether synthesis. rsc.org
Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgbeilstein-journals.org Traditional protocols required stoichiometric amounts of copper and high temperatures (around 200 °C). beilstein-journals.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions with catalytic amounts of copper. beilstein-journals.org Various N,N- and N,O-chelating ligands can accelerate the synthesis and allow for a significant reduction in reaction temperature to the 90-110 °C range. beilstein-journals.org Nano-sized metal catalysts have also gained attention as they can promote rapid C–O bond formation under mild and often ligand-free conditions due to their high surface-to-volume ratio.
Palladium-Catalyzed Buchwald-Hartwig Amination: Developed in the 1990s, the palladium-catalyzed cross-coupling of aryl halides and phenols offers an efficient alternative to copper-based systems. beilstein-journals.orgnih.gov These reactions typically employ a palladium precursor and a specialized ligand. rsc.org The development of sterically hindered, electron-rich biarylphosphine ligands has been instrumental in improving the scope and mildness of these reactions, in some cases allowing C-O cross-coupling to occur at room temperature. nih.gov For example, a catalytic system using a bulky biarylphosphine ligand in combination with a palladium source like [(cinnamyl)PdCl]₂ has been shown to facilitate the synthesis of diaryl ethers under very mild conditions. nih.gov
| Method | Catalyst | Typical Ligands | Key Advantages | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) | N,N- and N,O-chelating ligands | Economical metal catalyst, effective for specific substrates. | beilstein-journals.org |
| Buchwald-Hartwig Coupling | Palladium (Pd) | Bulky biarylphosphines (e.g., t-BuXPhos) | Broad substrate scope, mild reaction conditions, high functional group tolerance. | rsc.orgnih.gov |
| Nickel-Catalyzed Coupling | Nickel (Ni) | PPh₃, diphosphine ligands | Cost-effective alternative to palladium, can couple aryl bromides with strong electron-withdrawing groups. | researchgate.netacs.org |
Alternative Synthetic Routes to this compound: Exploration of Novel Coupling Reactions
Beyond the SNAr and classical cross-coupling reactions, several other innovative methods have been developed for the synthesis of diaryl ethers. These routes often provide alternative substrate scopes and reaction conditions.
Chan-Lam Coupling: This copper-catalyzed reaction involves the coupling of arylboronic acids with phenols. rsc.org For the synthesis of this compound, this could involve reacting 4-formylphenylboronic acid with 2,4-dinitrophenol in the presence of a copper catalyst, such as Cu(OAc)₂. rsc.org These reactions can often be performed at room temperature and tolerate a wide array of functional groups. rsc.org
Coupling with Diaryliodonium Salts: Hypervalent iodine reagents, specifically diaryliodonium salts, serve as powerful electrophiles for the arylation of phenols. su.se This metal-free approach is energy-efficient, robust, and sustainable, generating the target diaryl ethers with low amounts of waste. su.se The reaction can proceed under mild conditions, often using a simple base like potassium carbonate in a solvent like acetonitrile. organic-chemistry.org
Decarbonylative Etherification: A novel strategy involves the palladium or nickel-catalyzed decarbonylative etherification of aromatic esters to form diaryl ethers. acs.org This method provides a distinct approach where an ester functional group is converted into an ether linkage.
Coupling of Nitroarenes with Phenols: Palladium-catalyzed methods have been developed for the direct etherification of nitroarenes with phenols. rsc.org This would be a direct route to the target compound, coupling a nitro-substituted benzene (B151609) with 4-hydroxybenzaldehyde. Furthermore, a microwave-assisted, catalyst-free, and ligand-free protocol for coupling nitroarenes and phenols has also been reported, offering a greener alternative. rsc.orgorganic-chemistry.org
Green Chemistry and Sustainable Synthetic Approaches for this compound Production
The principles of green chemistry, which focus on waste reduction, energy efficiency, and the use of renewable and non-hazardous materials, are increasingly influencing the synthesis of chemical compounds. su.seresearchgate.netnih.gov
Sustainable Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. mdpi.com For diaryl ether synthesis, this has led to the exploration of reactions in greener solvents like ethanol (B145695) or even water. acsgcipr.org The use of polymeric additives like hydroxypropyl methylcellulose (HPMC) can enable SNAr reactions to proceed efficiently in water under mild conditions. d-nb.info Solvent-free methods, such as mechanochemical grinding or microwave-assisted synthesis, offer significant environmental benefits by eliminating solvent waste entirely. researchgate.netmdpi.com Microwave irradiation, in particular, can dramatically shorten reaction times and increase product yields. mdpi.com
Catalyst Innovation: The development of highly active and recyclable catalysts is a cornerstone of sustainable synthesis. su.se Heterogeneous catalysts, such as a graphene oxide-supported palladium porphyrin nanocatalyst, have been designed for the O-arylation of phenols. elifesciences.orgresearchgate.net These catalysts exhibit high stability and activity, can be easily separated from the reaction mixture, and can be reused multiple times, delivering diaryl ethers in excellent yields under mild conditions. elifesciences.orgresearchgate.net
Atom Economy: Synthetic routes are also evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. su.se Metal-free cascade reactions, such as those using diaryliodonium salts, are often highly efficient and exhibit high atom economy, minimizing waste. su.se Similarly, reactions that avoid the use of protecting groups or other derivatization steps are preferred as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The conversion of lignin, a renewable biopolymer, into functionalized diaryl ethers represents a highly sustainable approach, utilizing a waste product from the paper industry as a valuable feedstock. switt.chnih.gov
Iii. Mechanistic and Reactivity Studies of 4 2,4 Dinitrophenoxy Benzaldehyde
Electrophilic and Nucleophilic Behavior of the Aldehyde Functionality
The aldehyde group (-CHO) is a key reactive center in 4-(2,4-dinitrophenoxy)benzaldehyde. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon.
The carbonyl carbon in an aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. libretexts.org This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate where the carbon is rehybridized to sp³. libretexts.orgmasterorganicchemistry.com
A common reaction illustrating this is the formation of hydrazones. For instance, the reaction of an aldehyde with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic test for the carbonyl group. chemguide.co.ukbyjus.com This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by a dehydration step to form a stable, often colored, 2,4-dinitrophenylhydrazone precipitate. chemguide.co.ukyoutube.comchegg.com The formation of these derivatives is a reliable method for the characterization of aldehydes and ketones. ncert.nic.in
The reactivity of the aldehyde in this compound is influenced by the electronic effects of the substituent. The 2,4-dinitrophenoxy group is strongly electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). learncbse.invaia.com
| Aldehyde | Substituent Effect | Reactivity towards Nucleophiles |
| Benzaldehyde | Phenyl group (resonance donation) | Less reactive than aliphatic aldehydes libretexts.org |
| p-Nitrobenzaldehyde | Nitro group (strong withdrawal) | More reactive than benzaldehyde learncbse.invaia.com |
| This compound | 2,4-Dinitrophenoxy group (strong withdrawal) | Expected to be highly reactive |
The aldehyde group can be readily oxidized to a carboxylic acid. Strong oxidizing agents can achieve this transformation. In biological systems, aldehyde oxidases (AOs) can catalyze the oxidation of various aldehydes. For example, Arabidopsis aldehyde oxidase 4 (AAO4) has been shown to oxidize benzaldehyde to benzoic acid. nih.gov
Conversely, the aldehyde group can be reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction.
Reactivity and Electronic Effects of the Aromatic Rings
The 2,4-dinitrophenoxy group, attached to the benzaldehyde ring via an ether linkage, exerts a powerful electron-withdrawing effect. This effect is transmitted through the ether oxygen and across the benzaldehyde ring. This deactivation of the benzaldehyde ring makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzaldehyde. Conversely, it enhances the reactivity of the aldehyde group towards nucleophiles.
The two nitro groups (-NO₂) on the phenoxy ring are potent electron-withdrawing groups due to both inductive (-I) and resonance (-R) effects. learncbse.injocpr.com This significantly reduces the electron density of the aromatic ring to which they are attached, making it highly electron-deficient. jocpr.com As a result, this ring is highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups. The chloride in 2,4-dinitrochlorobenzene, a precursor for synthesizing similar compounds, is readily displaced by nucleophiles due to the activating effect of the nitro groups. byjus.com
| Substituent | Ring | Electronic Effect | Influence on Reactivity |
| Aldehyde group (-CHO) | Benzaldehyde | Electron-withdrawing | Deactivates ring towards electrophilic substitution |
| 2,4-Dinitrophenoxy group | Benzaldehyde | Strongly electron-withdrawing | Strongly deactivates ring towards electrophilic substitution |
| Nitro groups (-NO₂) | Phenoxy | Strongly electron-withdrawing | Activates ring towards nucleophilic substitution |
Stability and Cleavage Mechanisms of the Phenoxy Ether Linkage
The phenoxy ether linkage (C-O-C) in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids or bases. The susceptibility of the ether linkage to cleavage can be influenced by the electronic nature of the aromatic rings it connects. The electron-deficient nature of the 2,4-dinitrophenyl ring can make the ether oxygen less basic and potentially stabilize the corresponding phenoxide leaving group, which could facilitate cleavage under certain nucleophilic conditions.
Research into the synthesis of related compounds, such as bis-aldehyde monomers via etherification, suggests that the formation of the ether linkage is a robust process. researchgate.net For instance, the synthesis of similar diaryl ethers has been achieved through the reaction of a phenoxide with an activated aryl halide, like 2,4-dinitrofluorobenzene.
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations Involving this compound
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from established principles of organic chemistry and studies on analogous substituted benzaldehydes. The primary site of reaction for many chemical transformations of this molecule is the aldehyde functional group, which is susceptible to nucleophilic attack.
The reaction of aldehydes with nucleophiles, such as hydrazines, is a classic example of a nucleophilic addition-elimination reaction. nist.govviu.ca In the case of this compound, the reaction with a nucleophile like 2,4-dinitrophenylhydrazine would proceed through a two-step mechanism. The first step involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a stable hydrazone. viu.caacs.org
The rate of this reaction is influenced by the electronic properties of the substituents on the benzaldehyde ring. The Hammett equation, which provides a linear free-energy relationship, is a useful tool for quantifying the effect of substituents on reaction rates and equilibrium constants. wikipedia.orgchemeurope.com The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
The 4-(2,4-dinitrophenoxy) substituent is expected to be strongly electron-withdrawing due to the presence of two nitro groups on the phenoxy ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would suggest that this compound would be more reactive towards nucleophiles compared to unsubstituted benzaldehyde. quora.com A positive ρ value for the reaction would confirm that it is accelerated by electron-withdrawing substituents. libretexts.org
In a study on the synthesis of hydrazone derivatives from 2-(aryloyloxy)benzaldehydes and 2,4-dinitrophenylhydrazine, which are structurally similar to the title compound, the reactions proceeded efficiently to yield the corresponding hydrazones. acgpubs.org The characterization data for these analogous compounds provide insight into the expected properties of the product derived from this compound.
Table 1: Spectroscopic Data for Analogous Hydrazone Derivatives acgpubs.org
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl benzoate | 3301 (N-H), 1738 (C=O), 1618 (C=N) | 11.45 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.58 (s, 1H, CH=N) | 163.6 (C=O), 149.3 (Ar-C), 139.1 (CH=N) |
| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 2-nitrobenzoate | 3302 (N-H), 1756 (C=O), 1619 (C=N), 1533, 1349 (NO₂) | 11.41 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.61 (s, 1H, CH=N) | 162.4 (C=O), 149.2 (Ar-C), 140.0 (CH=N) |
| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 3-nitrobenzoate | 3299 (N-H), 1750 (C=O), 1619 (C=N), 1534, 1352 (NO₂) | 11.47 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.60 (s, 1H, CH=N) | 162.1 (C=O), 149.4 (Ar-C), 139.6 (CH=N) |
| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 4-nitrobenzoate | 3300 (N-H), 1751 (C=O), 1619 (C=N), 1529, 1350 (NO₂) | 11.47 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.60 (s, 1H, CH=N) | 162.3 (C=O), 149.4 (Ar-C), 139.5 (CH=N) |
| (E)-2-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl 4-chlorobenzoate | 3301 (N-H), 1744 (C=O), 1618 (C=N) | 11.44 (s, 1H, NH), 9.12 (d, 1H, Ar-H), 8.57 (s, 1H, CH=N) | 162.8 (C=O), 149.3 (Ar-C), 139.3 (CH=N) |
This table is based on data from analogous compounds and is intended to be illustrative of the types of spectroscopic values that could be expected for the hydrazone of this compound.
Stereochemical Aspects of Reactions involving this compound
The primary stereochemical consideration in reactions involving the aldehyde group of this compound is the geometry of the resulting C=N double bond in products such as imines, oximes, and hydrazones. The reaction of an aldehyde with a substituted hydrazine, like 2,4-dinitrophenylhydrazine, typically leads to the formation of (E)- and (Z)-isomers.
In the case of the reaction between benzaldehyde and 2,4-dinitrophenylhydrazine, crystallographic studies have shown that the product, benzaldehyde 2,4-dinitrophenylhydrazone, predominantly exists in the more stable (E) configuration. nih.gov This preference for the (E)-isomer is attributed to minimizing steric hindrance between the phenyl ring of the benzaldehyde moiety and the 2,4-dinitrophenyl group of the hydrazine.
It is highly probable that the reaction of this compound with 2,4-dinitrophenylhydrazine would also yield the (E)-isomer as the major product for similar steric reasons. The bulky 4-(2,4-dinitrophenoxy) group would sterically disfavor the (Z) configuration.
Iv. Derivatization and Functionalization Strategies for 4 2,4 Dinitrophenoxy Benzaldehyde
Condensation Reactions of the Aldehyde Group for Imine and Schiff Base Formation
The aldehyde functional group in 4-(2,4-dinitrophenoxy)benzaldehyde is a key site for derivatization, readily undergoing condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The formation of Schiff bases from aldehydes and primary amines is a well-established and versatile reaction. chemistnotes.comresearchgate.netmediresonline.org In the case of this compound, the presence of the strongly electron-withdrawing 2,4-dinitrophenoxy group is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by amines.
The general reaction for the synthesis of Schiff bases from this compound can be represented as follows:
General reaction scheme for the formation of a Schiff base from this compound and a primary amine.
While specific studies on the synthesis of a wide array of Schiff bases from this compound are not extensively documented in the literature, the principles of imine formation are broadly applicable. Reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be catalyzed by the addition of a small amount of acid. nih.gov
Hydrazines and their derivatives, such as 2,4-dinitrophenylhydrazine (B122626), are also excellent nucleophiles for the formation of hydrazones, a class of Schiff bases. The reaction of an aldehyde with 2,4-dinitrophenylhydrazine is a classic chemical test for carbonyl compounds, resulting in the formation of a brightly colored precipitate. saudijournals.com
Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes
| Aldehyde | Amine/Hydrazine (B178648) | Product | Typical Conditions | Reference |
| Benzaldehyde (B42025) | 2,4-Dinitrophenylhydrazine | Benzaldehyde 2,4-dinitrophenylhydrazone | Ethanolic solution, reflux | saudijournals.com |
| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Hot absolute ethanol, glacial acetic acid catalyst, 3h condensation | nih.gov |
| Substituted Benzaldehydes | m-Phenylenediamine | N,N'-bis(substituted benzylidene)benzene-1,3-diamine | Ethanol, dropwise addition, stirring for 1.5h | chemistnotes.com |
This table presents analogous examples of Schiff base formation from structurally related benzaldehydes to illustrate the general synthetic approach.
The reversible nature of the imine bond under certain conditions makes it a valuable tool in dynamic covalent chemistry, which has significant applications in supramolecular assembly and the synthesis of self-healing polymers. Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers that incorporate the –C=N– linkage in their backbone. mdpi.com These materials are often synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. mdpi.comscholaris.ca
Given its structure, this compound could serve as a mono-functional end-capping agent in polymerization reactions or, if derivatized to a dialdehyde, as a monomer for the synthesis of novel poly(azomethine)s. scholaris.carsc.orgnih.govnih.gov The properties of the resulting polymers, such as their thermal stability, solubility, and optoelectronic characteristics, would be influenced by the rigid aromatic structure and the electron-deficient nature of the 2,4-dinitrophenoxy moiety. mdpi.comrsc.org
In supramolecular chemistry, the directed nature of the imine bond, along with other non-covalent interactions such as hydrogen bonding and π-π stacking, can be exploited to construct complex, well-defined architectures. nih.govresearchgate.netresearchgate.net The nitro groups on the dinitrophenoxy ring, in particular, can act as hydrogen bond acceptors, further guiding the self-assembly process.
Knoevenagel Condensations and Related Carbonyl Addition-Elimination Reactions
The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step, resulting in the formation of a new C=C double bond.
For this compound, the electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing substituent, makes it a suitable substrate for Knoevenagel condensation. Active methylene compounds that can be used in this reaction include malonic acid, malononitrile, ethyl cyanoacetate (B8463686), and Meldrum's acid. wikipedia.org The choice of catalyst, typically a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt, is crucial to avoid self-condensation of the aldehyde. wikipedia.org
A general scheme for the Knoevenagel condensation of this compound is as follows:
General reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound.
The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the methylene component is a carboxylic acid, such as in malonic acid. wikipedia.org This variation often leads to concomitant decarboxylation, yielding an α,β-unsaturated carboxylic acid.
Table 2: Illustrative Knoevenagel Condensation Reactions with Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Benzaldehyde | Malononitrile | Calcium ferrite (B1171679) nanoparticles, methanol, reflux | 2-Benzylidenemalononitrile | orientjchem.org |
| Syringaldehyde | Malonic acid | Ammonium bicarbonate, solvent-free, 90-140°C | Sinapinic acid | tue.nl |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Enone | wikipedia.org |
This table provides examples of Knoevenagel condensations with various aromatic aldehydes to demonstrate the scope of the reaction.
Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Peterson Olefination
Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond, offering a route to a wide variety of substituted alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu The reaction typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then fragments to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.commnstate.edu For aromatic aldehydes with electron-withdrawing groups, such as this compound, the Wittig reaction is expected to proceed efficiently. masterorganicchemistry.com The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is typically more nucleophilic than a phosphonium ylide. wikipedia.orgwikipedia.orgnrochemistry.comyoutube.comnumberanalytics.comtcichemicals.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. wikipedia.org The HWE reaction with aromatic aldehydes generally shows a high preference for the formation of the (E)-alkene. wikipedia.org The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-olefins. wikipedia.orgyoutube.com
The Peterson olefination involves the reaction of an α-silylcarbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. chemistnotes.comwikipedia.orgorganic-chemistry.orgorganicchemistrydata.orglscollege.ac.in This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. wikipedia.orgorganic-chemistry.orglscollege.ac.in A key feature of the Peterson olefination is that the stereochemical outcome of the elimination is dependent on the conditions: acidic elimination proceeds via an anti-elimination pathway, while basic elimination occurs through a syn-elimination pathway. wikipedia.orglscollege.ac.in This allows for the stereoselective synthesis of either the (E)- or (Z)-alkene from a single diastereomeric β-hydroxysilane. wikipedia.org
Table 3: Overview of Olefination Reactions for Aromatic Aldehydes
| Reaction | Reagent | Key Features | Stereoselectivity with Aromatic Aldehydes |
| Wittig | Phosphonium ylide | Versatile, fixed double bond position | Dependent on ylide stability (Stabilized → E, Non-stabilized → Z) |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | More nucleophilic reagent, water-soluble byproduct | Predominantly (E)-alkene |
| Peterson | α-Silylcarbanion | Stereocontrolled elimination (acidic vs. basic) | Can be directed to either (E)- or (Z)-alkene |
Introduction of Additional Functionalities onto the Aromatic Rings of this compound
Further functionalization of this compound can be achieved by introducing substituents onto its aromatic rings. This can be accomplished through various synthetic strategies, including palladium-catalyzed cross-coupling reactions on suitable halo-derivatives.
To utilize palladium-catalyzed cross-coupling reactions, a halogen atom (e.g., Br, I) would first need to be introduced onto one of the aromatic rings of this compound or its precursors. For instance, starting from a halogenated 4-hydroxybenzaldehyde (B117250) or a halogenated 2,4-dinitrofluorobenzene would yield a halo-substituted this compound.
Once the aryl halide derivative is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and offer a powerful way to construct complex molecules. rsc.orgnih.govrsc.orgmdpi.com
Some of the most common palladium-catalyzed cross-coupling reactions include:
Suzuki Coupling: Reaction of an aryl halide with an organoboron compound.
Heck Coupling: Reaction of an aryl halide with an alkene.
Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne. mdpi.com
Stille Coupling: Reaction of an aryl halide with an organotin compound.
Buchwald-Hartwig Amination: Reaction of an aryl halide with an amine to form a C-N bond.
The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these transformations and depends on the specific substrates being coupled. The presence of the nitro groups on the dinitrophenoxy ring may influence the reactivity of the aryl halide and the stability of the organopalladium intermediates.
Selective Functionalization via Electrophilic Aromatic Substitution (considering deactivating effects)
The structure of this compound presents a formidable challenge for functionalization through electrophilic aromatic substitution (EAS). The molecule contains two distinct aromatic rings, both of which are significantly deactivated by potent electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.org This deactivation means that harsh reaction conditions, such as high temperatures and highly concentrated acids, would be necessary to compel the reaction to proceed. chemeurope.com
The second aromatic ring, the 2,4-dinitrophenyl moiety, is even more severely deactivated. It is substituted with two strongly deactivating nitro groups (–NO₂), which are meta-directors, in addition to the ether linkage. uomustansiriyah.edu.iq The presence of multiple deactivating groups on both rings makes the molecule less reactive towards electrophiles than benzene (B151609) by several orders of magnitude. uomustansiriyah.edu.iq
Any potential EAS reaction would exhibit regioselectivity dictated by these substituents. On the benzaldehyde ring, substitution would most likely occur at the positions meta to the aldehyde group (C3 and C5). On the dinitrophenyl ring, the directing effects are conflicting, but the overwhelming deactivation by the two nitro groups makes electrophilic attack on this ring extremely unfavorable. mdpi.com Consequently, selective functionalization of this compound via electrophilic aromatic substitution is exceptionally difficult and generally considered impractical.
| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Site(s) |
|---|---|---|---|---|
| Benzaldehyde Ring | -CHO (Aldehyde) | Strongly Deactivating | meta | C3, C5 (meta to aldehyde) |
| -O-(2,4-dinitrophenyl) | Strongly Deactivating | ortho, para | ||
| Dinitrophenyl Ring | -NO₂ (at C2') | Very Strongly Deactivating | meta | Extremely unlikely to react |
| -NO₂ (at C4') | Very Strongly Deactivating | meta | ||
| -O-(4-formylphenyl) | Strongly Deactivating | ortho, para |
V. Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2,4 Dinitrophenoxy Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By mapping the magnetic environments of atomic nuclei, it provides detailed information about molecular connectivity and conformation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the eight hydrogen atoms distributed across the two aromatic rings and the aldehyde functional group. The aldehyde proton (CHO) is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically between 9.8 and 10.1 ppm, due to the strong electron-withdrawing nature of the carbonyl group. orientjchem.org The aromatic protons will present more complex patterns, influenced by their position relative to the electron-withdrawing nitro groups and the electron-donating ether linkage. The protons on the benzaldehyde (B42025) ring are expected to show a doublet-doublet system characteristic of a 1,4-disubstituted ring, while the protons on the dinitrophenyl ring will exhibit a pattern consistent with its 1,2,4-trisubstitution.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data by identifying all 13 carbon atoms in the molecule. The most downfield signal is predicted to be the aldehyde carbonyl carbon, typically appearing in the 190-193 ppm range. orientjchem.org The aromatic carbons will resonate between approximately 115 and 165 ppm. The carbons directly attached to the nitro groups will be significantly deshielded, while the carbon attached to the ether oxygen (C-O) on the benzaldehyde ring will also be downfield. The carbon atoms of the dinitrophenyl ring are expected to be more deshielded than those of the benzaldehyde ring due to the powerful electron-withdrawing effect of the two nitro groups.
Heteronuclear NMR: While not standard, ¹⁵N NMR could be employed to probe the electronic environment of the two nitro group nitrogen atoms, providing insight into the electron density at these positions. If the molecule were to be derivatized with fluorine, ¹⁹F NMR would offer a highly sensitive tool for further structural analysis.
Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.9 - 10.1 (s, 1H) | ~190 - 193 |
| Benzaldehyde Ring (C-CHO) | - | ~135 - 138 |
| Benzaldehyde Ring (CH ortho to CHO) | ~7.9 - 8.1 (d) | ~130 - 133 |
| Benzaldehyde Ring (CH meta to CHO) | ~7.2 - 7.4 (d) | ~118 - 121 |
| Benzaldehyde Ring (C-O) | - | ~160 - 164 |
| Dinitrophenyl Ring (C-O) | - | ~153 - 156 |
| Dinitrophenyl Ring (C-NO₂) | - | ~140 - 149 |
| Dinitrophenyl Ring (CH) | ~7.4 - 9.0 (m) | ~120 - 130 |
To unambiguously assign the predicted NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons on the aromatic rings. It would clearly show the connectivity between the ortho- and meta-protons on the benzaldehyde ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would provide valuable information about the molecule's preferred conformation in solution, particularly the spatial relationship and rotational hindrance around the ether bond.
Given that the compound's crystalline structure is known, solid-state NMR (ssNMR) would be a powerful tool to study its properties in the solid phase. researchgate.net Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and molecular packing in a crystalline lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide high-resolution ¹³C spectra of the solid material, which could then be compared to the known crystal structure to assign signals to specific carbon sites within the unit cell.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by several strong absorptions. The most prominent would be the C=O stretching vibration of the aldehyde group, anticipated around 1700-1710 cm⁻¹. Two other very strong and characteristic bands would arise from the nitro groups: the asymmetric (νas) and symmetric (νs) N-O stretching vibrations, typically found near 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-O-C ether linkage would show characteristic stretches, particularly an asymmetric stretch around 1220-1260 cm⁻¹. orientjchem.org Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and aromatic C-H stretches would be visible above 3000 cm⁻¹.
Predicted Key Vibrational Frequencies
| Functional Group / Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) |
| Aldehyde (C=O) | Stretch (ν) | ~1700 - 1710 | Strong |
| Aldehyde (C-H) | Stretch (ν) | ~2820 and ~2720 | Medium |
| Nitro (N-O) | Asymmetric Stretch (νas) | ~1520 - 1540 | Very Strong |
| Nitro (N-O) | Symmetric Stretch (νs) | ~1340 - 1350 | Very Strong |
| Ether (Ar-O-Ar) | Asymmetric Stretch (νas) | ~1220 - 1260 | Strong |
| Aromatic (C=C) | Stretch (ν) | ~1400 - 1600 | Medium-Strong |
| Aromatic (C-H) | Stretch (ν) | > 3000 | Medium |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 4-(2,4-dinitrophenoxy)benzaldehyde, the molecular formula is C₁₃H₈N₂O₆. The calculated exact mass (monoisotopic mass) for this formula is 288.0382 Da. HRMS analysis (e.g., via ESI-TOF) would be expected to show a molecular ion peak (such as [M+H]⁺ at 289.0455 Da or [M+Na]⁺ at 311.0275 Da) that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula.
Analysis of the fragmentation pattern in the mass spectrometer would likely show characteristic losses. The most probable initial fragmentation would be the cleavage of the ether bond, leading to fragment ions corresponding to the 2,4-dinitrophenoxy radical (m/z 183) and the 4-formylphenyl cation (m/z 105) or vice versa. Subsequent fragmentation could involve the loss of nitro (NO₂) or nitroso (NO) groups from the dinitrophenyl fragment.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides critical insights into the structural connectivity of molecules by inducing fragmentation and analyzing the resulting daughter ions. While a specific MS/MS study on this compound is not widely published, its fragmentation pattern can be predicted based on the established behavior of its constituent functional groups: a dinitrophenyl ether and a benzaldehyde.
The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of nitro (NO₂) and nitroso (NO) groups. nih.gov For ethers, common fragmentation includes cleavage of the carbon-oxygen ether bond and alpha-cleavage adjacent to the oxygen.
Upon ionization in the mass spectrometer, this compound would likely undergo cleavage of the ether linkage, which is a structurally weak point. This would result in two primary fragment ions: one corresponding to the 2,4-dinitrophenoxy cation and the other to the 4-formylphenoxide radical, or vice-versa depending on the ionization mode.
Further fragmentation of the 2,4-dinitrophenyl portion would be expected to show characteristic losses of NO₂ and NO. The benzaldehyde fragment would likely exhibit loss of the formyl radical (CHO). The interplay of these fragmentation patterns allows for the confident identification of the molecule's core structure.
Table 1: Predicted Major Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Structural Moiety |
| 288.04 | [C₆H₃N₂O₅]⁺ | C₇H₅O | 2,4-Dinitrophenoxy cation |
| 288.04 | [C₇H₅O₂]⁻ | C₆H₃N₂O₄ | 4-Formylphenoxide anion |
| 288.04 | [M - NO₂]⁺ | NO₂ | Loss of a nitro group |
| 288.04 | [M - CHO]⁺ | CHO | Loss of the formyl group |
X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. A detailed crystallographic analysis of this compound has been reported, revealing its precise molecular geometry and intermolecular interactions in the solid state.
The compound crystallizes in the triclinic space group P-1. uni-muenchen.de This lack of high symmetry in the crystal lattice is common for complex organic molecules. The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the dinitrophenyl and benzaldehyde moieties through an ether linkage. The crystal structure reveals the relative orientations of the two aromatic rings and the conformation of the aldehyde group. This information is invaluable for understanding the steric and electronic effects within the molecule and how it packs in a crystalline environment, which influences its physical properties.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Triclinic | uni-muenchen.de |
| Space Group | P-1 | uni-muenchen.de |
| a (Å) | 6.9561(5) | uni-muenchen.de |
| b (Å) | 7.3040(5) | uni-muenchen.de |
| c (Å) | 13.2883(8) | uni-muenchen.de |
| α (°) | 100.988(3) | uni-muenchen.de |
| β (°) | 95.557(3) | uni-muenchen.de |
| γ (°) | 107.424(3) | uni-muenchen.de |
| Volume (ų) | 623.76(7) | uni-muenchen.de |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic absorptions of its two main chromophores: the benzaldehyde ring and the 2,4-dinitrophenyl ring.
The electronic spectrum of substituted benzaldehydes and nitroaromatics has been well-studied. Nitrobenzaldehydes, for instance, typically exhibit three distinct absorption bands. uni-muenchen.de These include weak n→π* transitions at longer wavelengths (around 350 nm), which arise from the excitation of a non-bonding electron on an oxygen atom to an anti-bonding π* orbital. More intense π→π* transitions occur at shorter wavelengths, corresponding to the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system. uni-muenchen.de
In this compound, the dinitrophenoxy group acts as a strong electron-withdrawing substituent on the benzaldehyde moiety through the ether linkage. This extended conjugation is expected to cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted benzaldehyde. The spectrum will likely be characterized by strong absorptions in the UV region, attributable to the π→π* transitions of the highly conjugated system, and weaker n→π* absorptions at the lower energy end of the spectrum. The exact positions and intensities of these bands provide a fingerprint of the molecule's electronic structure.
Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound
| Expected λmax Range (nm) | Type of Transition | Associated Chromophore |
| ~350 | n→π | Aldehyde and Nitro groups |
| ~300 | π→π | Benzaldehyde aromatic ring |
| ~250 | π→π* | Dinitrophenyl aromatic ring |
Vi. Computational and Theoretical Investigations of 4 2,4 Dinitrophenoxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 4-(2,4-dinitrophenoxy)benzaldehyde, these calculations offer insights into its stability, conformation, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
The ground state molecular geometry of this compound has been determined experimentally through X-ray crystallography. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular structure starting from these crystallographic coordinates. nih.govmaterialsciencejournal.org Such calculations would refine the positions of the atoms, particularly the hydrogen atoms which are often not precisely located by X-ray diffraction, to find the minimum energy conformation in the gas phase.
These studies can also explore the existence of different conformational isomers that may arise from the rotation around the ether linkage (C-O-C bonds). By calculating the potential energy surface as a function of the dihedral angles between the two phenyl rings, computational chemists can identify the most stable conformer and the energy barriers to interconversion.
Table 1: Experimental Crystallographic Data for this compound This interactive table provides the unit cell parameters determined by X-ray diffraction.
| Crystal Parameter | Value |
| Formula | C₁₃H₈N₂O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9561(5) |
| b (Å) | 7.3040(5) |
| c (Å) | 13.2883(8) |
| α (°) | 100.988(3) |
| β (°) | 95.557(3) |
| γ (°) | 107.424(3) |
| Volume (ų) | 623.76(7) |
| Z | 2 |
| Data sourced from Hao et al., 2021. researchgate.net |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energetic and spectroscopic properties. rsc.orgicm.edu.pl
Although no specific ab initio studies on this compound have been identified, these methods could be applied to:
Calculate a highly accurate electronic energy of the molecule.
Predict vibrational frequencies (IR and Raman spectra) with greater precision, which can be compared with experimental spectra for validation.
Determine excited-state properties to predict the molecule's UV-Vis absorption spectrum. rsc.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the oxygen atoms of the two nitro (NO₂) groups and the carbonyl oxygen of the aldehyde (CHO) group. nih.govresearchgate.net These sites are susceptible to electrophilic attack.
Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons. These areas are favorable for nucleophilic attack. walisongo.ac.id
Zero Potential (Green): These areas represent neutral potential.
The MEP map provides a visual guide to the molecule's reactivity, highlighting, for instance, that the dinitrophenyl ring is highly electron-deficient due to the strong withdrawing effect of the two nitro groups, making it a prime target for nucleophilic aromatic substitution. walisongo.ac.id
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and localization of these orbitals are key to understanding a molecule's electronic properties and reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is likely to be localized on the more electron-rich benzaldehyde-phenoxy moiety.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is expected to be predominantly located on the electron-deficient 2,4-dinitrophenyl ring, due to the powerful electron-withdrawing nature of the nitro groups. malayajournal.org
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. icm.edu.pl
FMO analysis helps predict the sites for nucleophilic and electrophilic attacks and explains the charge transfer characteristics within the molecule. malayajournal.orgresearchgate.net
Table 2: Insights from Frontier Molecular Orbital (FMO) Analysis This interactive table summarizes the key parameters derived from FMO theory and their chemical significance.
| FMO Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Determines the molecule's capacity to act as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Determines the molecule's capacity to act as an electrophile. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and electronic excitation energy. | A smaller gap implies higher reactivity and potential for absorption of longer wavelength light. |
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By using methods like DFT, researchers can model the entire course of a reaction, from reactants to products, through a high-energy transition state.
For this compound, theoretical studies could elucidate mechanisms for several key reactions:
Nucleophilic Aromatic Substitution (SₙAr): The 2,4-dinitrophenyl group is highly activated towards SₙAr. Theoretical calculations can map the potential energy surface for the attack of a nucleophile, the formation of the intermediate Meisenheimer complex, and the departure of the phenoxy leaving group. researchgate.net
Reactions of the Aldehyde Group: The mechanism of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases can be investigated. ncert.nic.in This involves locating the transition state for each step and calculating the activation energies, which helps in understanding the reaction kinetics and selectivity. acs.org
Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions
While quantum chemical calculations typically model molecules in a static state (often in a vacuum), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Study the rotations around the ether bond and other single bonds in a more realistic, dynamic context. dntb.gov.ua
Investigate Solvent Effects: Simulate the molecule in different solvents to understand how the solvent shell influences its conformation and stability.
Model Intermolecular Interactions: Examine how molecules of this compound interact with each other in the solid state or in solution, or how they might bind to a biological target like an enzyme. researchgate.net
Spectroscopic Property Prediction through Computational Methods (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a predominant method employed for this purpose due to its favorable balance of accuracy and computational cost. mdpi.com Such calculations are instrumental in assigning nuclear magnetic resonance (NMR) peaks and vibrational modes observed in infrared (IR) spectra. mdpi.comnih.gov
The prediction of NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov In this approach, the molecular geometry is first optimized, often using a functional like B3LYP or PBE, and a suitable basis set such as 6-31G(d). nih.govacs.org Following optimization, a single-point NMR calculation is performed to compute the nuclear shielding tensors. nih.gov The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To enhance accuracy, especially for solutions, a Polarizable Continuum Model (PCM) can be incorporated to simulate the solvent environment. mdpi.comnih.gov The choice of density functional and basis set is critical, with benchmark studies indicating methods like ωB97X-D/def2-SVP for ¹³C and WP04/6-311++G(2d,p) for ¹H can yield highly accurate results when combined with the GIAO method and a PCM solvent model. mdpi.com
For this compound, theoretical calculations would predict distinct chemical shifts for the various hydrogen and carbon atoms. The aldehydic proton is expected to have the largest ¹H chemical shift, while the aromatic protons would appear in separate regions depending on their electronic environment, influenced by the electron-withdrawing nitro groups and the ether linkage. Similarly, ¹³C NMR predictions would differentiate the carbonyl carbon, the ether-linked carbons, and the carbons bearing nitro groups from the unsubstituted aromatic carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 |
| Aromatic (H on benzaldehyde (B42025) ring, ortho to -CHO) | 7.9 - 8.1 |
| Aromatic (H on benzaldehyde ring, ortho to -OAr) | 7.2 - 7.4 |
| Aromatic (H on dinitrophenyl ring, ortho to -NO₂) | 8.8 - 9.0 |
| Aromatic (H on dinitrophenyl ring, para to -NO₂) | 8.4 - 8.6 |
| Aromatic (H on dinitrophenyl ring, ortho to -OAr) | 7.5 - 7.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 193 |
| Aromatic (C-O, benzaldehyde ring) | 160 - 164 |
| Aromatic (C-CHO) | 135 - 138 |
| Aromatic (CH, benzaldehyde ring) | 118 - 132 |
| Aromatic (C-O, dinitrophenyl ring) | 150 - 154 |
| Aromatic (C-NO₂) | 140 - 148 |
| Aromatic (CH, dinitrophenyl ring) | 115 - 125 |
Similarly, computational methods are used to predict infrared (IR) spectra by calculating the harmonic vibrational frequencies. Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the frequencies and intensities of the fundamental vibrational modes. These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to corresponding molecular motions, such as stretching, bending, and torsional modes. nih.gov
It is a known characteristic that DFT calculations, particularly with certain functionals like PBE, may systematically underestimate the frequency of some vibrations, such as the C=O carbonyl stretch. nih.gov Despite this, the predicted spectrum is invaluable for a qualitative and semi-quantitative understanding of the molecule's vibrational dynamics. For this compound, key predicted vibrational frequencies would include the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the two nitro (NO₂) groups, the C-O-C ether stretches, and various C-H and C=C stretching and bending modes of the aromatic rings.
Table 3: Predicted IR Vibrational Frequencies for this compound This table presents typical predicted values based on computational models. Actual experimental values may vary.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aldehyde C-H Stretch | 2830 - 2695 |
| Carbonyl (C=O) Stretch | 1710 - 1685 |
| Aromatic C=C Stretch | 1620 - 1580 |
| NO₂ Asymmetric Stretch | 1550 - 1510 |
| NO₂ Symmetric Stretch | 1350 - 1320 |
| C-O-C Asymmetric Ether Stretch | 1280 - 1240 |
| C-O-C Symmetric Ether Stretch | 1100 - 1050 |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 |
Vii. Applications of 4 2,4 Dinitrophenoxy Benzaldehyde As a Versatile Synthetic Building Block
Precursor in the Synthesis of Ligands for Coordination Chemistry
The aldehyde group of 4-(2,4-dinitrophenoxy)benzaldehyde is readily available for condensation reactions with primary amines to form Schiff bases, a prominent class of ligands in coordination chemistry. The resulting imine nitrogen, along with other potential donor atoms within the ligand framework, can coordinate with a variety of metal ions.
The synthesis of Schiff base ligands through the reaction of an aldehyde with a primary amine is a well-established synthetic route. saudijournals.comnih.gov For instance, Schiff bases are readily formed from the condensation of benzaldehyde (B42025) or salicylaldehyde (B1680747) with 2,4-dinitrophenylhydrazine (B122626). saudijournals.comiosrjournals.org This suggests that this compound can react with various amines to create a diverse range of ligands.
By selecting appropriate amine precursors, N-donor, O-donor, and mixed N,O-donor ligands can be designed. For example, reaction with a simple alkyl or aryl amine would yield a ligand with an N-donor imine site. If the amine contains a hydroxyl group, such as ethanolamine, a mixed N,O-donor ligand could be formed. The ether oxygen of the dinitrophenoxy group and the oxygen atoms of the nitro groups also present potential, albeit weaker, O-donor sites. The electron-withdrawing nature of the dinitrophenyl group is expected to influence the electron density on the imine nitrogen, thereby modulating the coordinating ability of the resulting ligand.
Table 1: Potential Ligand Synthesis from this compound
| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms |
| Aniline (B41778) | N-donor | Imine Nitrogen |
| Ethanolamine | N,O-donor | Imine Nitrogen, Hydroxyl Oxygen |
| Ethylenediamine (2:1 stoichiometry) | N,N'-donor | Two Imine Nitrogens |
Schiff base ligands derived from substituted benzaldehydes and amines are known to form stable complexes with a variety of transition and main group metals. For example, Co(II) and Ni(II) complexes have been successfully synthesized using a Schiff base derived from benzaldehyde and 2,4-dinitrophenylhydrazine. saudijournals.comresearchgate.netinternationaljournalssrg.org In these complexes, the ligand coordinates to the metal center through the imine nitrogen and an oxygen atom from the nitro group, acting as a bidentate chelating agent. internationaljournalssrg.org
Similarly, it is anticipated that ligands synthesized from this compound would readily form complexes with various metal ions. The coordination could involve the imine nitrogen and potentially one of the oxygen atoms of the nitro groups or the ether oxygen, leading to the formation of stable chelate rings. The specific coordination mode would depend on the metal ion and the reaction conditions. The electronic properties of the resulting metal complexes would be influenced by the electron-poor dinitrophenoxy moiety, which could have implications for their catalytic activity or magnetic properties. While direct experimental studies on the metallation of ligands from this compound are not yet prevalent in the literature, the established coordination chemistry of related compounds strongly supports this potential application. nih.govresearchgate.net
Intermediate in the Preparation of Advanced Organic Materials
The bifunctional nature of this compound makes it a promising candidate for the synthesis of polymeric and network materials with interesting electronic and structural properties.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, catalysis, and sensing. The synthesis of these materials often relies on the use of rigid, geometrically defined organic linkers. Aldehyde-functionalized molecules are common building blocks for the synthesis of imine-linked COFs. Given that this compound possesses an aldehyde group, it could, in principle, be used as a linker in the formation of COFs. The dinitrophenoxy group would be incorporated into the framework, potentially influencing the pore environment and the framework's affinity for certain guest molecules.
While there are no specific examples in the literature of this compound being used in the synthesis of COFs or MOFs, the general strategy of using functionalized benzaldehydes as linkers is well-documented.
The development of novel organic materials for electronic and photonic applications is an area of intense research. Molecules with both electron-donating and electron-accepting moieties are often sought for their interesting photophysical properties. The 2,4-dinitrophenoxy group is strongly electron-withdrawing. This, coupled with the rest of the molecular framework which can be derivatized to be electron-donating, suggests that this compound could serve as a key intermediate in the synthesis of donor-acceptor molecules.
By reacting the aldehyde with a suitable electron-donating amine, a push-pull chromophore could be constructed. Such molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting fluorescence and non-linear optical properties. While direct synthesis of such materials from this compound has not been reported, the fundamental principles of molecular design for optoelectronics support its potential in this area.
Role in the Synthesis of Organic Dyes and Pigments with Tunable Optical Properties
The color of organic molecules is determined by their electronic structure and the presence of chromophores. The 2,4-dinitrophenyl group is a known chromophore. For example, 2,4-dinitrobenzaldehyde (B114715) is a useful reagent for forming crystalline condensation products that are often colored. orgsyn.org The reaction of aldehydes with 2,4-dinitrophenylhydrazine is a classic qualitative test that results in the formation of brightly colored 2,4-dinitrophenylhydrazone derivatives. nih.gov
The condensation of this compound with various aromatic and heterocyclic amines would lead to the formation of extended conjugated systems, which are characteristic of organic dyes. The electronic properties, and therefore the color, of these dyes could be tuned by varying the structure of the amine component. The introduction of electron-donating or electron-withdrawing groups on the amine would alter the energy of the molecular orbitals and thus the wavelength of maximum absorption. This tunability is a key aspect in the design of new dyes and pigments for a range of applications, from textiles to advanced materials.
Utilization in Multicomponent Reactions (MCRs) for Structural Diversity and Library Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly prized for their efficiency and atom economy. unair.ac.id They allow for the rapid generation of structurally diverse and complex molecules from simple precursors, making them ideal for the creation of chemical libraries for drug discovery and material science. organic-chemistry.org The aldehyde functionality of this compound makes it an excellent candidate for several prominent MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. organic-chemistry.orgwikipedia.org This reaction is exceptionally valuable for creating peptidomimetic structures. organic-chemistry.orgnih.gov In a typical Ugi reaction, this compound would first condense with an amine to form an imine, which is then attacked by the isocyanide and the carboxylate anion, ultimately rearranging to the stable bis-amide product. wikipedia.org The reaction proceeds rapidly, often in polar solvents like methanol (B129727) or DMF, and its high convergence allows for the assembly of complex scaffolds in a single step. wikipedia.orgnih.gov
Passerini Reaction: As one of the first discovered isocyanide-based MCRs, the Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction yields α-acyloxy carboxamides, which are important scaffolds in medicinal chemistry. wikipedia.orgnih.gov The mechanism is thought to proceed through a concerted, trimolecular pathway, especially in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org The inclusion of the 4-(2,4-dinitrophenoxy)phenyl moiety can introduce unique electronic and steric properties to the resulting library of compounds.
Biginelli Reaction: The Biginelli reaction is a three-component condensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. youtube.comnih.gov This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs, which are heterocyclic scaffolds of significant pharmacological interest, known to act as calcium channel blockers, among other activities. youtube.comnih.govresearchgate.net The reaction mechanism is believed to begin with the acid-catalyzed condensation of the aldehyde and urea to form an iminium ion intermediate, which is then intercepted by the enolate of the β-ketoester. unair.ac.idyoutube.com
Hantzsch Dihydropyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The reaction produces 1,4-dihydropyridines (DHPs), a class of compounds famous for their use as cardiovascular drugs. wikipedia.orgacs.org The synthesis is typically a one-pot procedure and can be driven to the final oxidized pyridine (B92270) product. wikipedia.orgorganic-chemistry.org The mechanism likely involves the initial formation of an enamine from one equivalent of the ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the ketoester and the aldehyde. organic-chemistry.orgacs.org
The table below summarizes the potential use of this compound in these key multicomponent reactions.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |
|---|---|---|---|---|---|
| Ugi Reaction | This compound | Primary Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acylamino Amide |
| Passerini Reaction | This compound | Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | - | α-Acyloxy Carboxamide |
| Biginelli Reaction | This compound | β-Ketoester (e.g., Ethyl Acetoacetate) | Urea or Thiourea | - | Dihydropyrimidinone/-thione |
| Hantzsch Synthesis | this compound | β-Ketoester (2 equiv.) | Ammonia or Ammonium Acetate | - | 1,4-Dihydropyridine |
Application in Heterocyclic Synthesis and Annulation Reactions
Heterocyclic compounds are of paramount importance in chemistry, forming the core structures of countless pharmaceuticals, agrochemicals, and functional materials. The aldehyde group is a powerful synthon for constructing these ring systems through condensation and cyclization (annulation) reactions. This compound can serve as a key precursor for a variety of heterocyclic frameworks.
Quinoline Synthesis: Quinolines are a prominent class of nitrogen-containing heterocycles. Several named reactions can be employed for their synthesis using an aldehyde. In the Doebner reaction , an aromatic aldehyde, an aniline, and pyruvic acid react to form quinoline-4-carboxylic acids. nih.gov The reaction proceeds via initial condensation of the aniline and aldehyde, followed by reaction with the enol of pyruvic acid and subsequent cyclization and oxidation. nih.gov Similarly, in the Doebner-von Miller reaction , an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde) reacts with an aniline under acidic conditions.
Pyrimidine (B1678525) Synthesis: Beyond the Biginelli MCR, pyrimidines can be synthesized through various other routes involving aldehydes. A general and effective method is the reaction of a 1,3-dicarbonyl compound, an aldehyde, and an amidine. The aldehyde condenses with the active methylene (B1212753) group of the dicarbonyl compound, and the resulting intermediate undergoes cyclocondensation with the amidine to furnish the pyrimidine ring. researchgate.net Another approach involves the reaction of aldehydes with ethyl cyanoacetate (B8463686) and thiourea, which under basic catalysis, yields functionalized pyrimidine derivatives. researchgate.net
Imidazole Synthesis: Imidazoles are another vital class of heterocycles. The Radziszewski synthesis provides a direct route, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. Alternatively, substituted imidazolones can be prepared from oxazolone (B7731731) precursors, which are themselves synthesized via the condensation of N-acylglycines with aldehydes. nih.gov this compound could be used in this initial step to create a 4-benzylidene-oxazol-5-one intermediate, which can then be reacted with amines or other reagents to form the imidazolone (B8795221) ring. nih.govnih.gov
Pyrano[2,3-d]pyrimidine Synthesis: Fused heterocyclic systems can also be accessed using this compound. For example, a one-pot, three-component reaction between an aldehyde, malononitrile, and barbituric or thiobarbituric acid can yield pyrano[2,3-d]pyrimidine derivatives. nih.gov This reaction creates a bicyclic system with significant structural complexity in a single step.
The table below outlines potential pathways for the synthesis of various heterocyclic systems using this compound as a key starting material.
Table 2: Potential Heterocyclic Syntheses Using this compound
| Heterocyclic System | General Reaction Type | Key Reagents (in addition to the aldehyde) |
|---|---|---|
| Quinoline | Doebner Reaction | Aromatic Amine, Pyruvic Acid |
| Pyrimidine | Three-Component Condensation | 1,3-Dicarbonyl Compound, Amidine |
| Imidazole | Radziszewski Synthesis | 1,2-Dicarbonyl Compound, Ammonia |
| Imidazolone | From Oxazolone Intermediate | N-Acylglycine (to form oxazolone), then an Amine |
| Pyrano[2,3-d]pyrimidine | Three-Component Condensation | Malononitrile, Thiobarbituric Acid |
Viii. Advanced Functional Materials Research Derived from 4 2,4 Dinitrophenoxy Benzaldehyde
Design and Synthesis of Chemosensors and Probes
The dinitrophenyl moiety is a well-established component in the design of chemosensors, primarily due to its strong electron-withdrawing nature. This property is harnessed to create systems where interaction with an analyte produces a distinct, measurable signal. By chemically modifying the aldehyde group of 4-(2,4-dinitrophenoxy)benzaldehyde, it is possible to construct advanced probes for various ions and molecules.
Investigation into Ion Recognition and Anion Sensing Architectures
The development of synthetic receptors for anions is a significant area of supramolecular chemistry. Derivatives of this compound are promising candidates for anion sensing architectures. The core strategy involves converting the aldehyde into a group with acidic protons, such as a hydrazone.
Hydrazones derived from 2,4-dinitroaniline (B165453) or similar hydrazine (B178648) compounds are particularly effective for anion recognition. nih.gov The mechanism of sensing in these systems is typically based on hydrogen bonding interactions between the N-H proton of the hydrazone linker and the target anion. In the presence of strongly basic anions like fluoride (B91410) (F⁻), cyanide (CN⁻), or acetate (B1210297) (AcO⁻), this interaction can lead to the partial or complete deprotonation of the N-H group. nih.govdoaj.orgmdpi.com The electron-deficient 2,4-dinitrophenoxy group enhances the acidity of this N-H proton, making the deprotonation process more favorable and thereby increasing the sensitivity of the sensor.
Research on various dinitrophenyl hydrazones has demonstrated their ability to selectively bind anions. The binding strength and selectivity can be tuned by introducing other functional groups into the sensor's structure. For instance, indole-based dinitrophenyl hydrazones have shown high selectivity toward fluoride ions. nih.gov The aldehyde of this compound provides a convenient point for chemical modification to create analogous receptor sites tailored for specific anion recognition tasks.
Development of Fluorescent and Colorimetric Sensing Platforms
The anion binding event in sensors derived from this compound can be transduced into an easily detectable optical signal, leading to fluorescent or colorimetric probes. The deprotonation of the hydrazone linker, induced by an anion, causes a significant change in the electronic structure of the molecule. nih.gov
This electronic perturbation alters the molecule's intramolecular charge transfer (ICT) characteristics, resulting in a visible color change and a shift in the UV-visible absorption spectrum (a chromogenic response). nih.gov For example, numerous dinitrophenyl hydrazone sensors exhibit a color change from yellow to deeper colors like purple or magenta upon interaction with anions such as F⁻, CN⁻, or CH₃COO⁻. nih.govmdpi.com This allows for "naked-eye" detection of the target analyte.
The table below summarizes the sensing characteristics of several dinitrophenyl hydrazone-based colorimetric probes, illustrating the typical performance that could be expected from sensors derived from this compound.
| Sensor Base | Target Anions | Observable Change | Detection Limit (LOD) |
| Quinoline-dinitrophenyl hydrazone | CN⁻, F⁻, AcO⁻, H₂PO₄⁻ | Color change from light yellow to magenta | 0.35 µM for CN⁻ |
| Indole-dinitrophenyl hydrazone | F⁻, CN⁻ | Color change from mustard to purple | 8.69 x 10⁻⁸ M for F⁻ |
This table is based on data for analogous compounds to illustrate the potential of this compound derivatives. nih.govmdpi.com
Furthermore, the aldehyde functionality can be used to link the dinitrophenoxy moiety to a fluorophore. In such constructs, the formation of an imine or hydrazone can modulate the fluorescence properties of the system, potentially creating "turn-on" or "turn-off" fluorescent sensors upon reaction with an analyte.
Supramolecular Assemblies and Host-Guest Chemistry Based on this compound Derivatives
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The distinct structural features of this compound make it a versatile component for creating complex supramolecular systems through crystal engineering and self-assembly.
Exploration of Hydrogen Bonding Networks and Crystal Engineering Principles
Crystal engineering seeks to design and control the assembly of molecules in the solid state to form crystalline materials with desired properties. The crystal structure of this compound has been determined, providing critical insights into its self-assembly behavior.
The compound crystallizes in the triclinic space group P1. The molecular packing is governed by a network of weak C-H···O hydrogen bonds. These interactions link adjacent molecules, forming a stable, three-dimensional architecture. The presence of multiple oxygen atoms (in the nitro and ether groups) and various aromatic C-H donors allows for a complex and robust hydrogen-bonding network that dictates the solid-state structure. Understanding these interactions is fundamental to designing co-crystals and other multicomponent crystalline materials where this compound acts as a key building block.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈N₂O₆ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.9561(5) |
| b (Å) | 7.3040(5) |
| c (Å) | 13.2883(8) |
| α (°) | 100.988(3) |
| β (°) | 95.557(3) |
| γ (°) | 107.424(3) |
| Volume (ų) | 623.76(7) |
Data sourced from Hao, C. H., et al. (2021). Zeitschrift für Kristallographie - New Crystal Structures. doaj.org
Self-Assembly Processes for Macrocyclic Systems and Polymeric Architectures
The reactive aldehyde group is a key functional handle for building larger, more complex architectures through self-assembly. One major application is in the synthesis of polymers. The reaction of the aldehyde group with primary amines yields an imine linkage (a Schiff base). When a bifunctional amine (a diamine) is reacted with a bifunctional aldehyde, a poly(azomethine) or poly(Schiff base) can be formed. Research on related bis-aldehyde monomers has shown that they can be polymerized with aromatic diamines like p-phenylenediamine (B122844) to produce thermally stable poly(azomethine)s. doaj.org This demonstrates a clear pathway for incorporating the this compound unit into polymeric chains, potentially imparting specific electronic or recognition properties to the resulting material.
Furthermore, the principles of dynamic covalent chemistry can be applied to synthesize macrocyclic systems. By carefully selecting the geometry of the diamine and dialdehyde (B1249045) precursors, the reversible nature of imine formation can be exploited to drive the self-assembly process towards the thermodynamically most stable product, which is often a discrete macrocycle. These host molecules can then be explored in host-guest chemistry for the recognition of specific ions or small molecules.
Photoresponsive Materials Development Incorporating the Dinitrophenoxybenzaldehyde Moiety
Photoresponsive materials can change their properties upon exposure to light, making them useful for applications such as data storage, smart fabrics, and controlled drug delivery. The nitroaromatic group is a known photoactive chromophore. Specifically, ortho-nitrobenzyl ethers are a well-known class of photolabile protecting groups (PPGs), which can be cleaved with UV light to release a protected molecule. wikipedia.orgrsc.org
While this compound contains para- and ortho-nitro substituents relative to the ether linkage, the fundamental photochemistry of the nitrobenzyl system suggests that the dinitrophenoxy ether bond may also possess photosensitivity. Upon absorption of light, nitroaromatic compounds can undergo intramolecular hydrogen abstraction or other rearrangements that lead to bond cleavage. wikipedia.org
By incorporating the this compound moiety into a polymer backbone or a larger molecular assembly, it may be possible to create materials that change their structure or degrade in response to a light stimulus. specificpolymers.com For example, a polymer containing this unit could be designed to break down into smaller fragments when irradiated, providing a mechanism for photodegradable plastics or light-triggered release of encapsulated contents. The aldehyde group offers a convenient attachment point to polymerize the molecule or graft it onto other material scaffolds, facilitating the development of novel photoresponsive systems. scirp.org
Liquid Crystalline Materials Development
The development of calamitic (rod-shaped) liquid crystals often relies on molecules that possess a rigid core structure, which promotes anisotropic packing, and flexible terminal chains that facilitate the formation of mesophases at accessible temperatures. The core of a potential liquid crystal derived from this compound would consist of the linked phenyl and dinitrophenyl rings. This inherent rigidity is a fundamental prerequisite for liquid crystalline behavior.
To induce mesomorphism, the aldehyde functional group of this compound can be chemically modified. A common and effective strategy is the formation of a Schiff base (or imine) by condensation with a primary amine. For instance, reacting the benzaldehyde (B42025) with a series of 4-alkoxyanilines would elongate the molecular structure and introduce a flexible alkyl chain, a critical feature for many thermotropic liquid crystals. The general structure of such a derivative is shown below:
Rigid Core: The combination of the dinitrophenoxy group, the central phenyl ring, and the azomethine (CH=N) linkage creates a rigid, linear segment.
Flexible Tail: The terminal alkoxy chain (O-R) provides the necessary flexibility, which can influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. The length of this alkyl chain is a key parameter for tuning these properties.
While specific experimental data for liquid crystals derived directly from this compound is not available in the literature, the principles of liquid crystal design allow for the prediction of their potential behavior. By analogy with other Schiff base liquid crystals, it is expected that a homologous series of such compounds would exhibit thermotropic mesophases. The transition temperatures would likely vary systematically with the length of the terminal alkyl chain (n).
Illustrative Data Table: Hypothetical Phase Transitions for a Homologous Series of Schiff Bases Derived from this compound and 4-Alkoxyanilines
| Alkyl Chain Length (n) | Cr-N/Sm Transition (°C) | N/Sm-I Transition (°C) | Mesophase Type |
| 4 | 135 | 150 | Nematic |
| 6 | 128 | 165 | Nematic |
| 8 | 120 | 175 | Smectic A, Nematic |
| 10 | 115 | 180 | Smectic A |
| 12 | 112 | 182 | Smectic A |
Note: This table is illustrative and based on general trends observed in calamitic liquid crystals. Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic liquid. The temperatures are hypothetical and serve to demonstrate the expected structure-property relationships.
Organic Semiconductors and Electronic Materials Derived from this compound
The design of organic semiconductors often revolves around the creation of molecules with distinct electron-donating (D) and electron-accepting (A) moieties. This D-A architecture facilitates charge separation and transport, which are fundamental processes in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The this compound molecule possesses intrinsic characteristics that make it a compelling candidate as an electron-acceptor building block in organic electronic materials. The 2,4-dinitrophenyl group is a powerful electron-withdrawing group (EWG) due to the strong inductive and resonance effects of the two nitro substituents. wikipedia.orgstudypug.com This pronounced electron deficiency can be harnessed to create materials with tailored electronic properties.
When incorporated into a larger conjugated system, for example by reaction of the benzaldehyde group with an electron-rich (donor) species, the resulting molecule would have a distinct D-A character. The interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor is critical for the material's electronic behavior. The strong accepting nature of the dinitrophenoxy unit would lead to a low-lying LUMO level, which is desirable for n-type (electron-transporting) semiconductors. rroij.com
The formation of charge-transfer (CT) complexes is a key phenomenon in D-A systems. nih.govresearchgate.net In the solid state, molecules derived from this compound could stack in such a way that the electron-rich donor parts of one molecule interact with the electron-poor acceptor parts of an adjacent molecule. These intermolecular CT interactions create pathways for charge carriers to move through the material. The efficiency of this charge transport is highly dependent on the molecular packing and the electronic coupling between adjacent molecules.
While direct experimental measurements of charge mobility in materials derived from this compound are not documented, theoretical studies and data from analogous systems with strong EWGs suggest its potential. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the HOMO/LUMO energy levels, the bandgap, and the charge-transfer properties of hypothetical derivatives.
Illustrative Data Table: Predicted Electronic Properties for a Hypothetical Donor-Acceptor Compound Based on this compound
| Property | Predicted Value | Significance |
| HOMO Energy Level | -5.8 eV | Indicates stability against oxidation. |
| LUMO Energy Level | -3.5 eV | Indicates strong electron-accepting character. |
| Band Gap (HOMO-LUMO) | 2.3 eV | Determines optical absorption properties. |
| Electron Mobility (µe) | 10⁻³ - 10⁻² cm²/Vs | Potential for use in n-channel transistors. |
| Hole Mobility (µh) | 10⁻⁵ - 10⁻⁴ cm²/Vs | Likely to be a predominantly n-type material. |
Note: This table presents hypothetical values based on typical ranges for organic semiconductors featuring strong electron-withdrawing groups. Actual values would require experimental synthesis and characterization.
Ix. Future Perspectives and Emerging Research Avenues for 4 2,4 Dinitrophenoxy Benzaldehyde
Exploration of Novel Catalytic Transformations and C-H Activation Strategies
The benzaldehyde (B42025) moiety within 4-(2,4-dinitrophenoxy)benzaldehyde is a prime target for innovative catalytic transformations, particularly in the realm of C-H activation. The aldehyde group, while traditionally seen as weakly coordinating, can be leveraged to direct the functionalization of otherwise inert C-H bonds.
Future research could focus on the ortho-C(sp²)-H functionalization of the benzaldehyde ring. ibm.commybiosource.com This can be achieved using transient directing groups, which are formed in-situ from the aldehyde, to facilitate reactions like arylation, halogenation, and amidation, catalyzed by transition metals such as palladium (Pd) or iridium (Ir). ibm.commybiosource.comsynabs.be For instance, an amine could be used to transiently form an imine with the aldehyde of this compound, with the imine nitrogen then directing a palladium catalyst to functionalize the C-H bond at the ortho position. synabs.be This strategy avoids the need for pre-installing a directing group, making the synthetic route more efficient. ibm.commybiosource.com
Another avenue is the exploration of ortho-hydroxylation, transforming the benzaldehyde portion into a salicylaldehyde (B1680747) derivative, a valuable class of organic intermediates. nih.gov This can be achieved using palladium catalysis with a carefully selected oxidant that avoids over-oxidation of the aldehyde group. nih.gov The electron-withdrawing nature of the dinitrophenoxy group might influence the reactivity of the benzaldehyde ring in these transformations, a factor that would be a key point of investigation.
| Potential Catalytic Transformation | Catalyst/Reagents | Target Site | Potential Product Feature |
| Ortho-Arylation | Pd(II) catalyst, transient imine directing group | C-H bond ortho to the aldehyde | Biaryl structure |
| Ortho-Halogenation | Pd(II) catalyst, transient imine directing group | C-H bond ortho to the aldehyde | Halogenated benzaldehyde |
| Ortho-Amidation | Ir(III) catalyst, transient imine directing group | C-H bond ortho to the aldehyde | N-functionalized benzaldehyde |
| Ortho-Hydroxylation | Pd(II) catalyst, specific oxidant | C-H bond ortho to the aldehyde | Salicylaldehyde derivative |
These catalytic strategies would allow for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse library of derivatives for various applications.
Integration into Bio-orthogonal Chemistry and Bioconjugation Techniques (focus on chemical methodology, not biological activity)
The concept of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for a molecule like this compound. acs.org The unique functionalities within this compound could be harnessed for novel bioconjugation and labeling methodologies.
The 2,4-dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. mybiosource.comsynabs.becancer.govnih.gov This property is extensively used in immunological assays. synabs.benih.gov Future research could leverage the this compound structure to create novel bioconjugates. The benzaldehyde group provides a reactive handle for conjugation to biomolecules (e.g., through hydrazone or oxime formation with hydrazide or aminooxy-functionalized proteins or peptides), while the DNP group serves as a highly specific tag for detection with anti-DNP antibodies. nih.govbionordika.fi This dual functionality could be employed in the development of sensitive diagnostic tools. synabs.benih.gov
Furthermore, the nitroaromatic system of the DNP group opens avenues for its use as a photocleavable protecting group. acs.orgwikipedia.orgnih.govresearchgate.netpsu.edu Upon irradiation with light of a specific wavelength, the ether linkage could potentially be cleaved, releasing a molecule of interest in a spatially and temporally controlled manner. nih.govresearchgate.netpsu.edu This "click-to-release" strategy is a burgeoning area of bio-orthogonal chemistry. nih.govresearchgate.net Research could focus on fine-tuning the photophysical properties of the dinitrophenoxy group to optimize the cleavage efficiency and wavelength selectivity for specific biological applications. nih.govresearchgate.net
Finally, the aldehyde functionality itself is a key player in bio-orthogonal reactions, readily forming stable hydrazone or oxime linkages with corresponding hydrazide or aminooxy probes. nih.gov This allows for the specific labeling of molecules or cellular components that have been modified to contain this compound.
| Methodology | Functional Group Utilized | Potential Application | Principle |
| Hapten-based Bioconjugation | 2,4-Dinitrophenyl (DNP) group | Immunoassays, diagnostic probes | DNP acts as a specific tag for anti-DNP antibodies. mybiosource.comsynabs.becancer.govnih.gov |
| Photocleavable Linker | 2,4-Dinitrophenoxy group | Controlled release of cargo | Light-induced cleavage of the ether bond releases a tethered molecule. acs.orgwikipedia.orgnih.gov |
| Hydrazone/Oxime Ligation | Benzaldehyde group | Labeling of biomolecules | Aldehyde reacts with hydrazide or aminooxy groups to form stable covalent bonds. nih.gov |
Development of Advanced Characterization Techniques for Understanding Complex Assemblies and Dynamic Processes
The structural complexity and potential for self-assembly of this compound and its derivatives necessitate the use of advanced characterization techniques. Future research will likely involve a multi-pronged approach to fully elucidate the structure-property relationships of these molecules and their assemblies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques will be crucial. researchgate.netipb.ptdiva-portal.org Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to unambiguously assign the proton and carbon signals, which is especially important for complex substituted aromatic systems. nih.gov The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, helping to determine the solution-state conformation of the molecule and its derivatives. diva-portal.org For studying dynamic processes, such as rotational barriers around the ether linkage, variable temperature NMR experiments could be employed.
Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), will be essential for confirming the molecular weight and elemental composition of newly synthesized derivatives. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing valuable structural information. nih.govblogspot.comyoutube.comyoutube.comyoutube.com This can be particularly useful in identifying the components of complex mixtures or reaction byproducts. nih.gov
Computational Modeling: In conjunction with experimental techniques, computational modeling will play a significant role. ibm.comacs.orgprinceton.edu Density Functional Theory (DFT) calculations can be used to predict the electronic properties, rotational energy barriers, and spectroscopic signatures of this compound and its derivatives. ibm.comacs.org Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with other molecules or biological targets. princeton.edu
| Technique | Information Gained | Specific Application for the Compound | | :--- | :--- | :--- | :--- | | 2D NMR (HSQC, HMBC) | Covalent structure confirmation | Unambiguous assignment of aromatic protons and carbons. researchgate.netnih.gov | | Nuclear Overhauser Effect (NOE) | 3D structure in solution | Determining preferred conformations and spatial arrangements of the phenyl rings. diva-portal.org | | Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns | Identifying derivatives and byproducts in complex reaction mixtures. nih.govblogspot.com | | Density Functional Theory (DFT) | Electronic properties, rotational barriers | Predicting reactivity and conformational preferences. ibm.comacs.org | | Molecular Dynamics (MD) | Dynamic behavior and interactions | Simulating interactions with biological macromolecules or self-assembly processes. princeton.edu |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research, and their application to a scaffold like this compound could significantly accelerate the discovery of new derivatives with desired properties. ipb.pt
Predicting Reactivity: ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions. nih.govyoutube.comyoutube.comchemrxiv.org For this compound, an ML model could be developed to predict the success or yield of various C-H activation reactions on the benzaldehyde ring, based on the specific catalyst, directing group, and reaction conditions used. youtube.comchemrxiv.org This would allow researchers to prioritize experiments and avoid unpromising reaction pathways, saving time and resources. youtube.com These models can use descriptors that capture the electronic and steric properties of the molecule to make their predictions. chemrxiv.org
Designing Novel Derivatives: AI, particularly through the use of generative models like recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be used to design novel molecules with specific desired properties. ipb.pt For example, a generative model could be trained on a database of known bioactive diaryl ether compounds. acs.orgnih.gov The model could then be tasked with generating new derivatives of this compound that are predicted to have high activity against a particular biological target, while also optimizing for properties like solubility and synthetic accessibility. ipb.pt This in-silico design process can drastically narrow down the number of compounds that need to be synthesized and tested in the lab.
| AI/ML Application | Objective | Methodology | Potential Outcome for the Compound |
| Reaction Outcome Prediction | Predict the yield and selectivity of catalytic reactions. | Train ML models (e.g., random forests, neural networks) on reaction data. nih.govchemrxiv.org | Optimized conditions for C-H functionalization. |
| Generative Molecular Design | Design new derivatives with desired properties. | Use generative models (e.g., RNNs, VAEs) trained on chemical databases. ipb.pt | Novel derivatives with predicted bioactivity or material properties. |
| Property Prediction | Predict physicochemical and biological properties. | Develop Quantitative Structure-Activity Relationship (QSAR) models. | Prioritization of synthetic targets for specific applications. |
Sustainable Synthesis and Application Development for Industrial Relevance and Environmental Impact Reduction.
The diaryl ether motif is a common feature in many pharmaceuticals, agrochemicals, and functional materials, making the development of sustainable synthetic routes a high priority. nih.govdiva-portal.orgacs.org Future research on this compound should consider its synthesis and potential applications through the lens of green chemistry to enhance its industrial relevance and minimize its environmental footprint.
Sustainable Synthesis: Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper catalysts. researchgate.netorganic-chemistry.org Modern research focuses on developing milder and more sustainable alternatives. This includes the use of more efficient catalyst systems (e.g., copper or palladium-based catalysts at low loadings) and exploring metal-free reaction conditions. organic-chemistry.org For the synthesis of this compound, research could focus on catalyst-free SNAr (nucleophilic aromatic substitution) reactions, potentially assisted by microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.org The use of renewable solvents could further decrease the environmental impact of the synthesis. mdpi.com
Industrial Applications and Environmental Impact: The dinitrophenyl group is a component of some pesticides and herbicides. synabs.beacs.org While this highlights a potential application area, it also raises concerns about environmental persistence and toxicity, similar to issues seen with other chlorinated and nitrated aromatic compounds. researchgate.net Future research should therefore focus on designing derivatives with high efficacy but also with built-in mechanisms for environmental degradation to reduce their long-term impact. This could involve incorporating photolabile or biodegradable linkages into the molecular structure. Furthermore, exploring applications in areas with contained use, such as in materials science or as intermediates in pharmaceutical synthesis, could provide avenues for industrial relevance with controlled environmental exposure. nih.govdiva-portal.org A life-cycle assessment approach should be integrated early in the development of any potential industrial application to ensure that the environmental benefits of a new product are not outweighed by unforeseen negative consequences.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 4-(2,4-Dinitrophenoxy)benzaldehyde?
- Methodology : A common approach involves nucleophilic aromatic substitution. React 2,4-dinitrophenol with 4-fluorobenzaldehyde under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Post-reaction, isolate the product via vacuum filtration or solvent evaporation, followed by recrystallization using ethanol or ethyl acetate to improve purity .
- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1). The electron-withdrawing nitro groups enhance the electrophilicity of the aromatic ring, facilitating substitution.
Q. How can researchers optimize purification to achieve high yields of this compound?
- Methodology : After synthesis, purify the crude product via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Solubility data indicate preferential dissolution in ethanol, making it suitable for recrystallization . For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
- Troubleshooting : If crystallization fails, consider solvent polarity adjustments or seeding with purified crystals.
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet (~10 ppm) for the aldehyde proton and aromatic signals consistent with substitution patterns. ¹³C NMR confirms carbonyl (190–200 ppm) and nitro group carbons .
- IR Spectroscopy : Look for strong C=O stretch (~1700 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1520 and 1340 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI or EI) should match the molecular ion ([M+H]⁺ calculated for C₁₃H₈N₂O₅: 280.0489) .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dinitrophenoxy group influence the benzaldehyde’s reactivity in nucleophilic additions?
- Mechanistic Insight : The electron-withdrawing nitro groups reduce electron density at the aldehyde carbon, increasing its susceptibility to nucleophilic attack (e.g., in condensation reactions with amines or hydrazines). This contrasts with electron-donating substituents, which deactivate the aldehyde .
- Experimental Validation : Compare reaction rates with 4-methoxybenzaldehyde (electron-donating) using kinetic studies (UV-Vis monitoring) .
Q. What strategies resolve conflicting spectroscopic data when characterizing derivatives of this compound?
- Methodology :
- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
- For ambiguous NOE effects, perform X-ray crystallography to unambiguously assign stereochemistry .
- Use computational chemistry (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
Q. How does the 2,4-dinitrophenoxy substituent affect the compound’s stability under varying pH conditions?
- Methodology : Conduct stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Findings : Nitro groups may hydrolyze under strongly alkaline conditions (pH > 12), forming 2,4-dinitrophenol and 4-hydroxybenzaldehyde. Acidic conditions (pH < 2) typically preserve the structure but may protonate the aldehyde .
Q. What role does this compound play in probing biomolecular interactions?
- Application : The aldehyde group can form Schiff bases with lysine residues in proteins, enabling covalent labeling for structural studies. The nitro groups enhance UV detectability (λmax ~350 nm) .
- Protocol : Incubate the compound with target proteins (e.g., serum albumin) in PBS (pH 7.4) at 37°C. Quench unreacted aldehyde with Tris buffer, then analyze conjugates via SDS-PAGE or MALDI-TOF .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Resolution :
- Solvent Variability : Solubility in ethanol may vary due to trace water content. Use Karl Fischer titration to standardize solvent purity .
- Temperature Dependence : Measure solubility at controlled temperatures (e.g., 25°C vs. 40°C) and report with precise conditions .
- Conflicting Literature : Prioritize peer-reviewed studies over vendor datasheets, and validate via experimental replicates .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- Use nitrile gloves and safety goggles to prevent skin/eye contact. The compound may cause irritation based on structural analogs .
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to strong acids/bases to minimize decomposition .
- Dispose of waste via certified hazardous waste facilities, adhering to EPA/DOT regulations (UN3077) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
